An In-Depth Technical Guide to tert-butyl N-[(1S)-1-cyanoethyl]carbamate: Synthesis, Characterization, and Application
An In-Depth Technical Guide to tert-butyl N-[(1S)-1-cyanoethyl]carbamate: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[(1S)-1-cyanoethyl]carbamate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this enantiomer is not prominently listed in major chemical databases, this guide consolidates information on its synthesis, physicochemical properties, stereoselective control, and critical applications. We delve into the mechanistic underpinnings of its synthesis, provide robust analytical protocols for its characterization and quality control, and explore its role as a valuable intermediate in the creation of complex, pharmacologically active molecules. This document is intended to serve as a practical and authoritative resource, bridging foundational chemical principles with field-proven applications.
Introduction: The Significance of Chiral N-Boc-α-Aminonitriles
The carbamate group is a cornerstone structural motif in medicinal chemistry, valued for its stability and its ability to act as a peptide bond isostere, which can enhance a molecule's cell permeability and metabolic stability.[1][2] When combined with a nitrile, forming an α-aminonitrile, these structures become powerful intermediates for synthesizing α-amino acids and a variety of nitrogen-containing heterocyclic compounds.[3][4]
The introduction of a stereocenter, as in tert-butyl N-[(1S)-1-cyanoethyl]carbamate, elevates its importance significantly. Chirality is a fundamental consideration in pharmacology, as different enantiomers of a drug can exhibit vastly different efficacy, and toxicology profiles.[] Therefore, access to enantiomerically pure building blocks is not just an advantage but a necessity for modern drug discovery. This guide focuses on the (S)-enantiomer, a versatile precursor protected by the tert-butoxycarbonyl (Boc) group. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, offering a reliable strategy in multi-step synthetic campaigns.[6][7]
Compound Identification and Physicochemical Properties
A crucial first step in working with any chemical is its unambiguous identification. This section details the structural and physical properties of the target compound.
2.1. Chemical Structure and Identifiers
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IUPAC Name: tert-butyl N-[(1S)-1-cyanoethyl]carbamate
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Molecular Formula: C₈H₁₄N₂O₂
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Molecular Weight: 170.21 g/mol
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CAS Number: A specific CAS number for the (1S)-enantiomer is not readily found in public databases as of early 2026. This is not uncommon for chiral intermediates that are often synthesized for specific research purposes rather than being maintained as a high-volume stock chemical. For reference, the related achiral compound, tert-butyl N-(2-cyanoethyl)carbamate, is registered under CAS Number 53588-95-7 . It is critical to distinguish between these two structures, as their chemical connectivity and applications differ.
2.2. Physicochemical Data
The following table summarizes key physicochemical properties. Where experimental data for the specific (1S)-enantiomer is not available, values are estimated based on structurally similar compounds and computational models.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | Expected based on similar N-Boc protected amines.[8] |
| Melting Point | Not available | Will depend on crystalline form and purity. |
| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Slightly soluble in water. | Typical for moderately polar organic compounds.[9] |
| pKa | ~13.6 (Amide N-H) | Estimated based on related carbamates.[9] |
Stereoselective Synthesis: A Methodological Deep Dive
The controlled synthesis of the (1S)-enantiomer is paramount to its utility. The most common and effective strategy involves starting from a readily available, enantiopure precursor, such as the natural amino acid L-Alanine. This approach ensures that the desired stereochemistry is locked in from the beginning.
3.1. Rationale for the Synthetic Pathway
The chosen synthetic route, outlined below, is a multi-step process designed for high fidelity and stereochemical retention.
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N-Protection: The amino group of L-Alanine is first protected with a Boc group. This is a standard and highly efficient reaction that prevents the amine from participating in unwanted side reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6]
-
Amide Formation: The carboxylic acid of N-Boc-L-Alanine is converted to a primary amide. This is a critical transformation to set the stage for the final dehydration step.
-
Dehydration to Nitrile: The primary amide is then dehydrated to form the target nitrile. This is the key step that forms the cyano group.
Below is a diagram illustrating this logical workflow.
Caption: Stereoselective synthesis from L-Alanine.
3.2. Detailed Experimental Protocol: Synthesis from L-Alanine
This protocol is a representative procedure based on established methods for N-protection, amidation, and dehydration.
Step 1: Synthesis of N-Boc-L-Alanine
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Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-Alanine as a white solid.
Step 2: Synthesis of N-Boc-L-Alaninamide
-
Dissolve N-Boc-L-Alanine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (NH₄Cl, 1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir at room temperature for 12-16 hours until TLC analysis indicates completion.
-
Dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.
Step 3: Dehydration to tert-butyl N-[(1S)-1-cyanoethyl]carbamate
-
Dissolve N-Boc-L-Alaninamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt, 1.5 eq) in one portion.
-
Heat the reaction to reflux (approx. 66 °C) and monitor by TLC.
-
Once the starting material is consumed (typically 1-2 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Applications in Drug Development and Medicinal Chemistry
The primary value of tert-butyl N-[(1S)-1-cyanoethyl]carbamate lies in its role as a chiral intermediate. Its bifunctional nature (a protected amine and a nitrile) allows for diverse and sequential chemical modifications.
-
Precursor to Chiral α-Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, converting the molecule into N-Boc-L-Alanine. While this reverses the synthesis, the aminonitrile itself can be used in contexts where a more reactive "masked" carboxylate is beneficial.
-
Synthesis of Peptidomimetics: The Boc-protected amine can be deprotected to reveal a primary amine, which is then available for peptide coupling reactions. The adjacent nitrile group can be retained or transformed into other functional groups to create non-natural amino acid analogs for incorporation into peptide-based drugs.
-
Formation of Heterocyclic Scaffolds: The nitrile group is a versatile functional group that can participate in cycloaddition reactions or be reduced to an amine, enabling the construction of complex heterocyclic ring systems, which are prevalent in many pharmaceuticals.
Caption: Application pathways in medicinal chemistry.
Analytical and Quality Control Methodologies
Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric integrity of the synthesized material.
5.1. Structural and Purity Analysis
A combination of spectroscopic and chromatographic techniques is required for full characterization.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to tert-butyl protons (~1.4 ppm, singlet, 9H), methyl protons (~1.6 ppm, doublet, 3H), methine proton (~4.5 ppm, multiplet, 1H), and the N-H proton (broad singlet). |
| ¹³C NMR | Structural Confirmation | Resonances for the quaternary Boc carbon (~80 ppm), Boc methyl carbons (~28 ppm), the nitrile carbon (~118 ppm), and carbons of the ethyl group. |
| FT-IR | Functional Group ID | Characteristic absorptions for N-H stretching (~3300 cm⁻¹), C≡N stretching (~2250 cm⁻¹), and C=O stretching of the carbamate (~1700 cm⁻¹). |
| HRMS | Molecular Formula Confirmation | Accurate mass measurement to confirm the elemental composition (C₈H₁₄N₂O₂). |
| HPLC | Chemical Purity | Reversed-phase HPLC to determine purity by peak area percentage. |
5.2. Chiral Analysis Workflow
Determining the enantiomeric excess (ee) is the most critical quality control step for a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Caption: Quality control workflow for enantiomeric excess.
5.3. Protocol: Chiral HPLC Analysis
-
System: An HPLC system equipped with a UV detector.
-
Chiral Column: A column with a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H). The choice of column is critical and may require screening.
-
Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol). A typical starting condition is 90:10 hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carbamate absorbs, typically 210-220 nm.
-
Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject a small volume (5-10 µL) onto the column. The two enantiomers, if present, will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the (S) and (R) enantiomers: ee (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
Safety and Handling
As a nitrile-containing compound, tert-butyl N-[(1S)-1-cyanoethyl]carbamate should be handled with appropriate care.
-
General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Toxicity: While specific toxicity data is unavailable, nitriles can be toxic. They can release hydrogen cyanide upon hydrolysis. Carbamates as a class have varied toxicity profiles. Treat this compound as harmful if swallowed, in contact with skin, or if inhaled, consistent with safety data for similar compounds.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Conclusion
tert-butyl N-[(1S)-1-cyanoethyl]carbamate is a quintessential example of a modern chiral building block. While it may not be a cataloged commodity, its value in stereoselective synthesis is clear. By leveraging enantiopure starting materials like L-Alanine, researchers can access this compound with high stereochemical fidelity. Its protected amine and versatile nitrile group offer multiple handles for synthetic elaboration, making it a key intermediate in the construction of complex molecules for pharmaceutical and agrochemical research. The methodologies for its synthesis, purification, and rigorous chiral analysis outlined in this guide provide a solid foundation for its effective use in the laboratory.
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